molecular formula C9H12ClN3OS B115851 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde CAS No. 141764-88-7

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

Cat. No.: B115851
CAS No.: 141764-88-7
M. Wt: 245.73 g/mol
InChI Key: ZOVNOCUBYWVOLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde is a chemical compound that features a thiazole ring substituted with a chloro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with 1-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxylic acid.

    Reduction: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolemethanol.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde can be compared with other similar compounds, such as:

    4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolemethanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolethiol: Similar structure but with a thiol group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVNOCUBYWVOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376713
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-88-7
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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